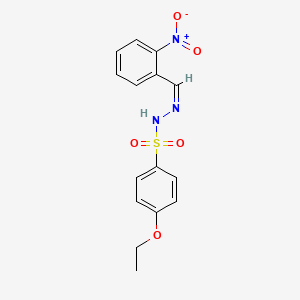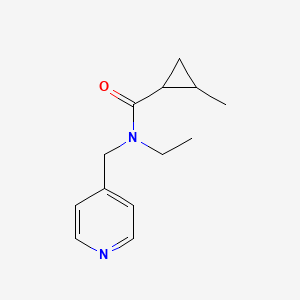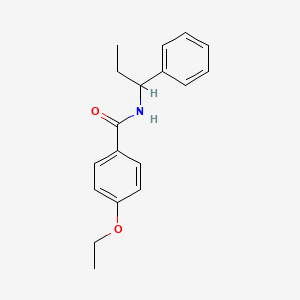![molecular formula C18H21N5O3 B5363846 5-{[2-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}quinoxaline](/img/structure/B5363846.png)
5-{[2-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[2-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}quinoxaline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a quinoxaline derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 5-{[2-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}quinoxaline is not fully understood. However, it has been shown to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. By blocking the NMDA receptor, it can modulate the excitatory neurotransmission and reduce the influx of calcium ions into the cell, which can lead to neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the proliferation of cancer cells and induce apoptosis. In neuroscience, it has been shown to reduce the excitotoxicity and protect against neuronal damage. In infectious disease research, it has been shown to inhibit the growth of various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-{[2-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}quinoxaline is its potential as a lead compound for the development of novel drugs. It has been shown to exhibit various pharmacological activities, which make it an attractive target for drug development. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It can exhibit cytotoxic effects at higher concentrations, which can limit its use in certain experiments.
Orientations Futures
There are various future directions for the study of 5-{[2-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}quinoxaline. One of the directions is the development of novel drugs based on this compound for the treatment of various diseases. Another direction is the study of its potential as a tool compound for the study of glutamate receptors in various neurological disorders. Additionally, the study of its potential as an antimicrobial agent for the treatment of bacterial infections is also an area of interest.
Méthodes De Synthèse
5-{[2-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}quinoxaline can be synthesized using various methods, including microwave-assisted synthesis, solid-phase synthesis, and solution-phase synthesis. Among these methods, solution-phase synthesis is the most commonly used method. In this method, 2-(4-morpholinylcarbonyl)-1-piperazine and 2-chloroquinoxaline are reacted in the presence of a base to obtain this compound.
Applications De Recherche Scientifique
5-{[2-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}quinoxaline has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and infectious disease research. It has been shown to exhibit antitumor activity and has been used as a lead compound for the development of novel anticancer agents. In neuroscience, it has been used as a tool compound to study the role of glutamate receptors in various neurological disorders. In infectious disease research, it has been shown to exhibit antimicrobial activity against various bacterial strains.
Propriétés
IUPAC Name |
morpholin-4-yl-[1-(quinoxaline-5-carbonyl)piperazin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c24-17(13-2-1-3-14-16(13)21-5-4-20-14)23-7-6-19-12-15(23)18(25)22-8-10-26-11-9-22/h1-5,15,19H,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYVXYZQEVMHDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)C(=O)N2CCOCC2)C(=O)C3=C4C(=CC=C3)N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclopropyl]amine hydrochloride](/img/structure/B5363767.png)
![1-(1-adamantyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5363771.png)
![2-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5363783.png)

![8-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5363796.png)

![9-(7-chloroquinolin-4-yl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5363822.png)
![5-bromo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B5363825.png)
![4-chloro-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzamide](/img/structure/B5363832.png)
![ethyl ({5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5363838.png)
![2-[2-(3-bromo-5-chloro-2-methoxyphenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5363851.png)

![2-(1,3-benzothiazol-2-yl)-4-(4-methoxybenzylidene)-5-{[(4-methylphenyl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5363858.png)
![1-ethyl-3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5363868.png)